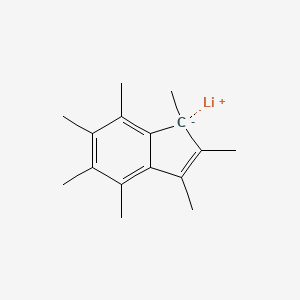
lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is an organolithium compound characterized by the presence of a lithium atom bonded to a highly substituted indenyl group. This compound is notable for its unique structure, which includes seven methyl groups attached to the indenyl ring, making it a highly sterically hindered molecule. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide typically involves the reaction of 1,2,3,4,5,6,7-heptamethylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed in a non-polar solvent such as hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and solvents to maintain an inert atmosphere and prevent contamination. The use of automated systems and reactors allows for precise control of reaction conditions, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic carbonyl compounds, forming alcohols after hydrolysis.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Substitution: The compound can participate in substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes, ketones), halides, and weak acids. Reactions are typically carried out in non-polar solvents under inert atmospheres to prevent side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction type. For example, nucleophilic addition to carbonyl compounds yields alcohols, while deprotonation reactions yield lithium salts of the corresponding acids.
科学的研究の応用
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in various organic synthesis reactions, enabling the formation of complex molecules.
Polymerization: The compound can initiate anionic polymerization, leading to the production of various polymers and elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as high stability and reactivity.
作用機序
The mechanism of action of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polar and reactive. This allows the compound to readily donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The steric hindrance provided by the seven methyl groups also influences the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
n-Butyllithium: A widely used organolithium reagent with strong nucleophilic and basic properties.
Methyllithium: Another organolithium compound used in organic synthesis, known for its high reactivity.
Phenyllithium: An organolithium reagent used in the synthesis of aromatic compounds.
Uniqueness
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is unique due to its highly substituted indenyl structure, which provides significant steric hindrance. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and materials science.
特性
CAS番号 |
101960-85-4 |
|---|---|
分子式 |
C16H21Li |
分子量 |
220.3 g/mol |
IUPAC名 |
lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide |
InChI |
InChI=1S/C16H21.Li/c1-8-9(2)12(5)16-14(7)10(3)13(6)15(16)11(8)4;/h1-7H3;/q-1;+1 |
InChIキー |
BGDRFGXWEGBXSS-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[C-]1C(=C(C2=C(C(=C(C(=C12)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


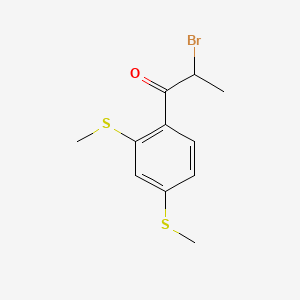
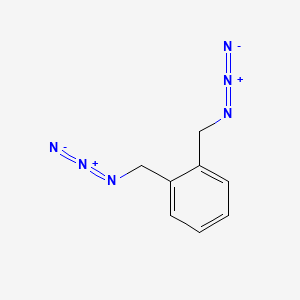
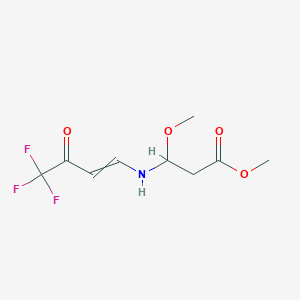
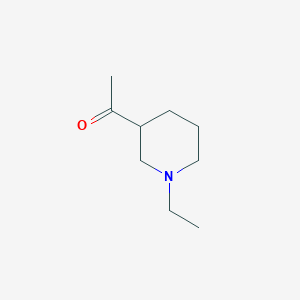

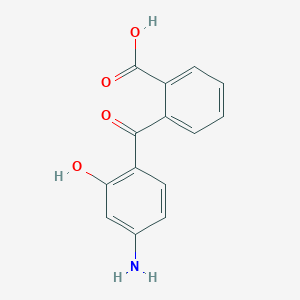
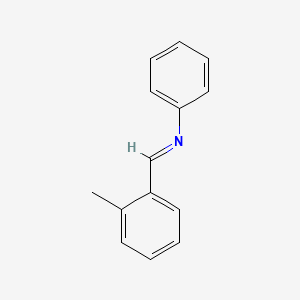
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
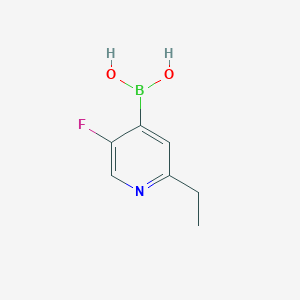
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
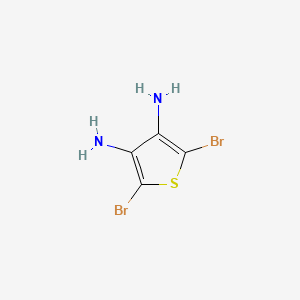
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)

